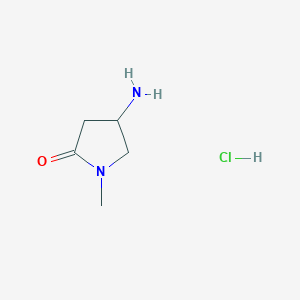

4-Amino-1-methylpyrrolidin-2-one hydrochloride

Description

The exact mass of the compound 4-Amino-1-methylpyrrolidin-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-1-methylpyrrolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-methylpyrrolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-7-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUXWEHRQIGWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933744-16-2, 1228838-07-0 | |

| Record name | 4-Amino-1-methyl-2-pyrrolidinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-amino-1-methylpyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-1-methylpyrrolidin-2-one hydrochloride CAS 1228838-07-0

An In-Depth Technical Guide to 4-Amino-1-methylpyrrolidin-2-one Hydrochloride (CAS 1228838-07-0): A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-methylpyrrolidin-2-one hydrochloride (CAS 1228838-07-0), a functionalized heterocyclic compound. While specific literature on this molecule is sparse, its structural motifs—the N-methylpyrrolidin-2-one core and a primary amine—position it as a valuable and versatile building block for medicinal chemistry and drug development. This document elucidates its physicochemical properties, proposes a logical synthetic pathway, details its chemical reactivity, and outlines its potential applications as a scaffold in the synthesis of complex pharmaceutical agents. Furthermore, standard protocols for analytical characterization and best practices for safe handling are presented to provide researchers and drug development professionals with a practical and authoritative resource.

The Pyrrolidinone Scaffold: A Privileged Structure in Drug Discovery

The pyrrolidinone ring system is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its significance stems from a combination of favorable characteristics:

-

Biocompatibility: As a derivative of the natural amino acid proline, the pyrrolidine scaffold is often well-tolerated in biological systems.[1]

-

Physicochemical Properties: The lactam functionality provides a polar, rigid backbone that can improve aqueous solubility and metabolic stability while offering both hydrogen bond donor (amide N-H, if unsubstituted) and acceptor (carbonyl oxygen) capabilities. The incorporation of a pyrrolidine motif can significantly enhance a drug's overall pharmacokinetic profile.[1]

-

Synthetic Tractability: The ring is synthetically accessible and can be functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The subject of this guide, 4-Amino-1-methylpyrrolidin-2-one, combines this privileged scaffold with two key functional groups: an N-methyl group that blocks amide hydrogen bonding and may enhance cell permeability, and a primary amine at the 4-position that serves as a versatile handle for synthetic elaboration.

Caption: General structure of the pyrrolidin-2-one core showing key positions for substitution.

Physicochemical and Structural Properties

Understanding the fundamental properties of 4-Amino-1-methylpyrrolidin-2-one hydrochloride is essential for its effective use in synthesis and formulation. While extensive experimental data is not publicly available, its key characteristics can be defined based on its structure.

Caption: Structure of 4-Amino-1-methylpyrrolidin-2-one hydrochloride.

Data Presentation: Key Properties

| Property | Value | Rationale / Comments |

| CAS Number | 1228838-07-0 | The unique identifier for the hydrochloride salt form. |

| Molecular Formula | C₅H₁₁ClN₂O | Derived from the chemical structure. |

| Molecular Weight | 150.61 g/mol | Calculated based on the molecular formula. |

| Form | Expected to be a crystalline solid. | The ionic nature of the hydrochloride salt typically leads to a solid state at room temperature. |

| Solubility | Expected to be high in water and polar protic solvents (e.g., methanol, ethanol). | The presence of the hydrochloride salt and the polar lactam group confers significant hydrophilicity. This is a key advantage for its use in aqueous reaction media or for biological screening. |

| Predicted logP | -0.36 (for free base)[3] | The negative value for the free base indicates a high degree of polarity. The salt form would be even more hydrophilic. |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While specific preparations for CAS 1228838-07-0 are not detailed in peer-reviewed literature, a logical and efficient synthetic route can be devised from commercially available starting materials, leveraging established organic chemistry transformations. The causality behind this proposed workflow is to build the molecule step-wise, ensuring high selectivity by using appropriate protecting groups.

Caption: Proposed workflow for the synthesis of 4-Amino-1-methylpyrrolidin-2-one hydrochloride.

This multi-step synthesis is a self-validating system. The success of each step can be confirmed using standard analytical techniques (TLC, LC-MS, NMR) before proceeding to the next, ensuring the final product's purity and structural integrity.

Chemical Reactivity and Synthetic Utility

The primary value of this molecule lies in the orthogonal reactivity of its functional groups.

-

4-Amino Group: This primary amine is a potent nucleophile and the key handle for derivatization. It readily participates in a variety of crucial bond-forming reactions in drug discovery, including:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides, a ubiquitous linkage in pharmaceuticals.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

-

Lactam Ring: The 5-membered lactam is generally robust under neutral and mildly acidic or basic conditions. However, it can be hydrolyzed by strong acids or bases to yield the corresponding 4-N-methylaminobutyric acid derivative.[4] This stability under most synthetic conditions allows the 4-amino group to be modified selectively.

Applications in Drug Discovery

The structure of 4-Amino-1-methylpyrrolidin-2-one hydrochloride makes it an ideal "building block" or "scaffold" for constructing larger, more complex molecules for high-throughput screening and lead optimization. Its utility is evident in patent literature where it serves as an intermediate in the synthesis of novel therapeutic agents.[5]

The core application is to use the 4-amino group as an attachment point to introduce diversity into a molecule, as illustrated below.

Caption: Logical flow demonstrating the use of the title compound as a scaffold in discovery chemistry.

By incorporating this moiety, a medicinal chemist can systematically modulate a lead compound's properties:

-

Introduce a Basic Center: The primary amine provides a site for protonation, which is often crucial for solubility and interaction with acidic residues in protein binding pockets.

-

Vectorial Exit Point: It provides a defined point from which to build out different substituents and explore the surrounding space of a target's binding site.

-

Improve ADME Properties: The polar, N-methylated lactam core can enhance solubility and resist metabolic degradation compared to more lipophilic structures.[1]

While derivatives of 4-aminopyrrolidin-2-one have been investigated for activity at targets like metabotropic glutamate receptors, the primary role of this specific N-methylated hydrochloride version is as a versatile intermediate rather than a final, biologically active agent itself.[6][7]

Analytical Characterization Protocols

To ensure the identity, purity, and quality of 4-Amino-1-methylpyrrolidin-2-one hydrochloride, a combination of chromatographic and spectroscopic methods should be employed. The following protocols represent a self-validating system for comprehensive characterization.

Protocol 1: Purity and Identity Confirmation via HPLC-MS

This method confirms both the molecular weight and the purity of the compound in a single run.

-

Objective: To verify the mass of the parent compound and determine its purity by peak area percentage.

-

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL stock solution. Dilute 10-fold for analysis.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: The polar nature of the analyte makes a reverse-phase column suitable for retention and separation from impurities.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, then return to initial conditions. Causality: A gradient ensures that any less polar impurities are effectively eluted from the column.

-

Flow Rate: 0.4 mL/min.

-

UV Detection: 210 nm. Causality: The lactam carbonyl provides UV absorbance at low wavelengths.

-

-

MS Conditions:

-

Ionization Mode: ESI Positive. Causality: The primary amine is readily protonated [M+H]⁺, making positive mode highly sensitive.

-

Mass Range: Scan from m/z 50 to 500.

-

-

-

Self-Validation & Interpretation:

-

Identity: The mass spectrum should show a prominent peak at an m/z corresponding to the free base + a proton (C₅H₁₀N₂O + H⁺ = 115.08). The observed mass should be within 5 ppm of the calculated exact mass.

-

Purity: The HPLC chromatogram at 210 nm should show a single major peak, with the area of this peak representing the purity (e.g., >95%).

-

Protocol 2: Structural Elucidation via ¹H-NMR

This technique provides definitive structural confirmation by analyzing the chemical environment of all protons in the molecule.

-

Objective: To confirm the chemical structure and connectivity of the atoms.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Causality: D₂O is an excellent choice due to the high solubility of the hydrochloride salt; it will also exchange with the amine protons, causing them to disappear from the spectrum, which can aid in assignment.

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

-

Self-Validation & Interpretation (Predicted Chemical Shifts in D₂O):

-

N-CH₃: A sharp singlet at ~2.8-3.0 ppm, integrating to 3 protons.

-

CH-NH₂ (Position 4): A multiplet at ~3.5-3.8 ppm, integrating to 1 proton.

-

Ring CH₂ Protons (Positions 3 & 5): A series of complex multiplets between ~2.2-3.6 ppm, with a total integration of 4 protons. The specific splitting patterns (diastereotopic protons) will definitively confirm the pyrrolidine ring structure. The absence of other unexpected signals validates the structural integrity.

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment can be conducted based on its functional groups and related molecules.[8]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[8][9]

-

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosol.

-

Avoid contact with skin and eyes. Amine hydrochloride salts can be irritating.[8]

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

-

Storage:

-

Store in a tightly sealed container to prevent moisture absorption, as the compound is likely hygroscopic.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from strong bases and oxidizing agents.[10]

-

Conclusion

4-Amino-1-methylpyrrolidin-2-one hydrochloride, CAS 1228838-07-0, represents a strategically important yet under-documented chemical entity. Its value is not as an end-product but as a versatile synthetic intermediate. The combination of a privileged pyrrolidinone core with a reactive primary amine handle provides medicinal chemists with a powerful tool for generating novel molecular entities. By understanding its properties, reactivity, and the logical protocols for its synthesis and analysis, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

Monn, J. A., Valli, M. J., Massey, S. M., Hansen, M. M., Kress, T. J., Wepsiec, J. P., Harkness, A. R., Grutsch, J. L., Jr, Wright, R. A., Johnson, B. G., Andis, S. L., Kingston, A., Schoepp, D. D., Clark, B. P., Tomlinson, R., Lewis, R., & Collins, S. D. (1999). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 42(6), 1027–1040. [Link]

-

Mukhopadhyaya, J. K., Kozikowski, A. P., Grajkowska, E., Pshenichkin, S., & Wroblewski, J. T. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919–1924. [Link]

- Hoffmann-La Roche Inc. (2017). United States Patent US 9,522,886 B2.

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 1-Methyl-2-Pyrrolidone. [Link]

-

Lammens, T. M., Franssen, M. C. R., Scott, E. L., & Sanders, J. P. M. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1430-1436. [Link]

-

I. M. Y. de la Torre, A. M. D. C. F. de Souza, C. R. B. de Souza, A. C. S. de Lima, G. M. de Lima, & R. O. de Moura. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Topics in Medicinal Chemistry, 21(23), 2056-2087. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. You are being redirected... [hit2lead.com]

- 4. 1-Methyl-2-Pyrrolidone for analysis, ACS [itwreagents.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

Unraveling the Enigma: The Pharmacological Potential of 4-Amino-1-methylpyrrolidin-2-one Hydrochloride

A comprehensive analysis for researchers, scientists, and drug development professionals.

Executive Summary

Despite its well-defined chemical structure, 4-Amino-1-methylpyrrolidin-2-one hydrochloride remains a molecule of enigmatic biological function. An exhaustive review of current scientific literature, patent databases, and chemical supplier information reveals a conspicuous absence of data regarding its specific mechanism of action, biological targets, and overall pharmacological profile. This technical guide, therefore, pivots from a direct analysis of the subject compound to a broader exploration of the chemical family to which it belongs: the substituted pyrrolidinones. By examining the established activities of structurally related compounds, we can infer potential avenues of research and therapeutic application for 4-Amino-1-methylpyrrolidin-2-one hydrochloride, providing a foundational framework for its future investigation.

The Pyrrolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidinone ring is a five-membered lactam that serves as a core structural motif in a multitude of biologically active compounds.[1][2] Its prevalence in both natural products and synthetic drugs underscores its status as a "privileged scaffold" in drug discovery.[3] The structural rigidity of the ring, combined with the potential for stereospecific functionalization, allows for the precise orientation of substituents to interact with biological targets.[2][4] Pyrrolidinone derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects.[1][5]

Deconstructing the Subject Compound: Structural Clues to Potential Activity

The structure of 4-Amino-1-methylpyrrolidin-2-one hydrochloride presents several key features that may inform hypotheses about its biological activity:

-

The Pyrrolidinone Core: As discussed, this is a common feature in many bioactive molecules.

-

The 4-Amino Group: The presence of a primary amine at the 4-position introduces a basic center, capable of forming ionic interactions and hydrogen bonds. This is a common pharmacophore in ligands for various receptors and enzymes.

-

The 1-Methyl Group: The N-methylation of the pyrrolidinone ring can influence the compound's polarity, lipophilicity, and metabolic stability. It also removes a potential hydrogen bond donor at this position.

Given these features, we can speculate on several potential, yet unproven, mechanisms of action.

Potential (but Unverified) Mechanisms of Action Based on Analogs

While no direct evidence exists for 4-Amino-1-methylpyrrolidin-2-one hydrochloride, the activities of related compounds offer valuable insights into its potential biological roles.

Neuromodulatory Activity: A Focus on Monoamine Transporters

A significant class of pyrrolidinone-containing compounds, such as pyrovalerone and its analogs, are known to be potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6] These compounds generally exhibit less activity at the serotonin transporter (SERT).[6]

Hypothetical Signaling Pathway:

Caption: A generalized workflow for screening and characterizing enzyme inhibition.

Other Potential Biological Activities

The broader class of pyrrolidine derivatives has been associated with a vast range of biological effects, which could be considered for future investigation of 4-Amino-1-methylpyrrolidin-2-one hydrochloride:

-

Antimicrobial and Antifungal Activity: The pyrrolidinone nucleus is a component of some antibacterial and antifungal agents. [1]* Anticancer Properties: Certain pyrrolidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. [1]* Anticonvulsant Effects: The pyrrolidinone ring is a key feature of several antiepileptic drugs. [1]

Conclusion and Future Directions

The absence of specific biological data for 4-Amino-1-methylpyrrolidin-2-one hydrochloride presents a significant knowledge gap. However, the rich pharmacology of the broader pyrrolidinone class provides a rational basis for its investigation. Future research should prioritize broad-based screening to identify its primary biological targets. Based on the analysis of its structural analogs, initial investigations could fruitfully focus on its potential as a neuromodulatory agent, specifically targeting monoamine transporters, or as an enzyme inhibitor. The detailed experimental protocols and conceptual frameworks provided in this guide offer a starting point for elucidating the mechanism of action of this enigmatic compound and unlocking its potential therapeutic value.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6468. Available at: [Link]

-

Hosseinzadeh, Z., et al. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]

-

Zia-ur-Rehman, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. Available at: [Link]

- Howbert, J. J., et al. (1990). Novel 2-substituted-pyrrolidine- and piperidine-3-carboxamides as potent and selective antagonists at the strychnine-insensitive glycine site on the N-methyl-D-aspartate receptor complex. Journal of Medicinal Chemistry, 33(9), 2393–2407.

- Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885–1892.

-

Kaur, H., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]

- Góra, J., et al. (2020).

- Ondetti, M. A., et al. (1971). Angiotensin-converting enzyme inhibitors from the venom of Bothrops jararaca. Isolation, elucidation of structure, and synthesis. Biochemistry, 10(22), 4033–4039.

- Jan, M. S., et al. (2020). Synthesis, anti-inflammatory activity and molecular docking studies of novel pyrrolidine-2,5-dione derivatives. Bioorganic Chemistry, 94, 103433.

-

Trofimov, A. I., & Cheprakova, E. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4995. Available at: [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-1-methylpyrrolidin-2-one hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-Amino-1-methylpyrrolidin-2-one hydrochloride

Authored by: A Senior Application Scientist

This guide provides comprehensive safety and handling information for 4-Amino-1-methylpyrrolidin-2-one hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data sheets and chemical properties of analogous compounds to ensure a thorough understanding of the associated risks and mitigation strategies.

Compound Identification and Chemical Properties

4-Amino-1-methylpyrrolidin-2-one hydrochloride is a chemical intermediate used in various research and development applications. Understanding its fundamental properties is crucial for safe handling.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClN₂O | [1] |

| CAS Number | 167465-93-2 | [2] |

| Molecular Weight | 150.61 g/mol | Calculated |

| Boiling Point | 241.0 ± 33.0 °C (at 760 mmHg) | [3] |

| Density | 1.099 ± 0.06 g/cm³ (at 20 °C, 760 mmHg) | [3] |

| Appearance | Data not available (likely a solid) | [2] |

| Solubility | Data not available | [2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following table summarizes its classification and associated hazard statements under the Globally Harmonized System (GHS).[2]

| GHS Classification | Hazard Statement | Pictogram |

| Acute toxicity - Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 |

| Serious eye irritation (Category 2) | H319: Causes serious eye irritation | GHS07 |

| Specific target organ toxicity – single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |

Signal Word: Warning[2]

Risk Assessment and Mitigation Workflow

A systematic risk assessment is paramount before handling 4-Amino-1-methylpyrrolidin-2-one hydrochloride. The following workflow outlines the essential steps to ensure a safe experimental environment.

Caption: Risk assessment workflow for handling 4-Amino-1-methylpyrrolidin-2-one hydrochloride.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective of control measures is to minimize exposure to the chemical. A combination of engineering controls and personal protective equipment is essential.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is the recommended engineering control to minimize inhalation of dust or vapors.

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-Amino-1-methylpyrrolidin-2-one hydrochloride:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

-

Skin Protection:

-

Gloves: Wear impervious chemical-resistant gloves.[3] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[5]

-

Protective Clothing: Wear a lab coat, and for larger quantities, consider impervious clothing such as an apron or coveralls to prevent skin contact.[5]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.

Handling

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Wash hands thoroughly after handling.[2]

-

Use non-sparking tools to prevent ignition sources.[3]

Storage

-

Store in a tightly closed container.[2]

-

Keep in a dry, cool, and well-ventilated place.[2]

-

Store locked up.[2]

-

Incompatible materials to avoid include strong oxidizing agents.[6]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][2]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately.[2]

Accidental Release Measures

The following diagram outlines the general procedure for responding to a spill.

Caption: Spill response procedure for 4-Amino-1-methylpyrrolidin-2-one hydrochloride.

Waste Disposal

-

Dispose of this chemical and its container through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

-

Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning.[2]

-

Do not allow the chemical to enter drains.[3]

Toxicological Information

There is limited specific toxicological data available for 4-Amino-1-methylpyrrolidin-2-one hydrochloride. The hazard classification is based on data from similar compounds and predictive models.

-

Acute Toxicity: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Given the lack of comprehensive toxicological data, it is imperative to handle this compound with a high degree of caution and to minimize all potential routes of exposure.

References

-

Safety Data Sheet: N-methyl-2-pyrrolidone - Chemos GmbH&Co.KG. [Link]

-

Safety Data Sheet: N-Methyl-2-pyrrolidone - Carl ROTH. [Link]

-

SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone - Greenfield Global. [Link]

-

Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4) - Cheméo. [Link]

-

N-Methyl-2-pyrrolidone - Wikipedia. [Link]

-

N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya. [Link]

Sources

An In-depth Technical Guide to 4-Amino-1-methylpyrrolidin-2-one Hydrochloride: Synthesis, Properties, and Potential Applications

A Note to the Reader: Comprehensive literature and patent searches for "4-Amino-1-methylpyrrolidin-2-one hydrochloride" did not yield specific information on its discovery, detailed historical development, or established protocols for its synthesis and application. The following guide has been constructed by synthesizing information on related compounds, namely N-methyl-2-pyrrolidone (NMP) and general synthetic strategies for substituted pyrrolidinones, to provide a foundational understanding for researchers, scientists, and drug development professionals. This document aims to be a valuable resource by outlining the chemical context, plausible synthetic routes, and potential areas of investigation for this specific molecule.

Introduction to the Pyrrolidinone Scaffold

The pyrrolidinone ring is a five-membered lactam that serves as a core structural motif in a wide array of biologically active compounds and pharmaceuticals.[1][2] Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, including metabolic stability and its ability to participate in hydrogen bonding, which facilitates interactions with biological targets.[3][4] The parent compound, N-methyl-2-pyrrolidone (NMP), is a widely used aprotic solvent in the pharmaceutical and chemical industries, valued for its high solvency and low volatility.[5][6]

The introduction of functional groups, such as an amino group at the 4-position of the N-methyl-pyrrolidin-2-one core, can be hypothesized to significantly alter the molecule's properties, introducing a basic center and creating opportunities for further chemical modifications. This guide will explore the theoretical underpinnings of 4-Amino-1-methylpyrrolidin-2-one hydrochloride, from its synthesis to its potential as a novel building block in drug discovery.

Physicochemical Properties of the Parent Compound: N-Methyl-2-pyrrolidone (NMP)

To understand the characteristics of 4-Amino-1-methylpyrrolidin-2-one hydrochloride, it is instructive to first consider the properties of its parent compound, NMP.

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 202-204 °C |

| Melting Point | -24 °C |

| Flash Point | 91 °C |

| Solubility | Miscible with water and most organic solvents |

| Vapor Pressure | <0.3 mm Hg at 20°C |

Data sourced from multiple references.[5][7][8][9]

The addition of an amino group at the 4-position and its subsequent formation into a hydrochloride salt would be expected to increase the polarity and water solubility of the molecule compared to NMP, while also introducing a chiral center.

Proposed Synthesis of 4-Amino-1-methylpyrrolidin-2-one Hydrochloride

Conceptual Synthetic Workflow

The following represents a hypothetical, multi-step synthesis.

Caption: A plausible synthetic pathway for 4-Amino-1-methylpyrrolidin-2-one hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Methyl-4-hydroxypyrrolidin-2-one

-

To a solution of 4-hydroxypyrrolidin-2-one in an appropriate aprotic solvent (e.g., THF), add a strong base such as sodium hydride at 0 °C to deprotonate the hydroxyl group.

-

Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 1-methyl-4-hydroxypyrrolidin-2-one.

Step 2: Synthesis of 1-Methyl-4-(mesyloxy/tosyloxy)pyrrolidin-2-one

-

Dissolve 1-methyl-4-hydroxypyrrolidin-2-one in a suitable solvent like dichloromethane.

-

Add a base such as triethylamine, followed by the slow addition of mesyl chloride or tosyl chloride at 0 °C.

-

Stir the reaction at room temperature and monitor its progress.

-

Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer and concentrate under reduced pressure to obtain the desired sulfonate ester.

Step 3: Synthesis of 4-Azido-1-methylpyrrolidin-2-one

-

Dissolve the sulfonate ester in a polar aprotic solvent like DMF.

-

Add sodium azide and heat the reaction mixture.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction and pour it into water.

-

Extract the product with an organic solvent and purify by column chromatography.

Step 4: Synthesis of 4-Amino-1-methylpyrrolidin-2-one

-

Dissolve the azide in a solvent such as methanol or ethanol.

-

Add a catalyst, for example, 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Monitor the reaction until the azide is fully reduced.

-

Filter off the catalyst and concentrate the filtrate to obtain the free amine.

Step 5: Formation of 4-Amino-1-methylpyrrolidin-2-one hydrochloride

-

Dissolve the purified 4-amino-1-methylpyrrolidin-2-one in a dry, inert solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride in the same solvent.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Potential Applications in Drug Development

The introduction of an amino group onto the N-methylpyrrolidinone scaffold opens up numerous possibilities for its application in drug discovery. The pyrrolidine ring is a key component in many bioactive compounds.[1]

As a Novel Scaffold for CNS-Active Agents

Substituted pyrrolidinones have been investigated for their potential as central nervous system (CNS) agents. For instance, certain 4-aminopyrrolidine derivatives have been synthesized and evaluated as agonists for metabotropic glutamate receptors, which are implicated in various neurological and psychiatric disorders.[11] The primary amine in 4-Amino-1-methylpyrrolidin-2-one could serve as a key pharmacophoric feature or as a handle for further derivatization to modulate activity and selectivity for CNS targets.

As a Building Block in Combinatorial Chemistry

The primary amino group of 4-Amino-1-methylpyrrolidin-2-one hydrochloride provides a reactive site for the construction of chemical libraries. Through techniques like amide coupling, reductive amination, and sulfonylation, a diverse range of substituents can be introduced, allowing for the rapid exploration of chemical space in the search for new drug candidates.

Potential Signaling Pathway Interactions

While the specific biological targets of 4-Amino-1-methylpyrrolidin-2-one are unknown, the structural similarity to other neuroactive compounds suggests potential interactions with various receptors and transporters in the CNS. A hypothetical interaction workflow is depicted below.

Caption: A conceptual diagram of potential biological interactions.

Future Directions and Conclusion

4-Amino-1-methylpyrrolidin-2-one hydrochloride represents an intriguing yet underexplored chemical entity. This guide has provided a theoretical framework for its synthesis and potential applications based on the known chemistry of related compounds. Future research should focus on the validation of the proposed synthetic routes, full characterization of the compound, and screening for biological activity, particularly in the context of CNS disorders. The development of a reliable synthetic pathway would make this compound accessible to the broader scientific community, potentially unlocking new avenues in medicinal chemistry and drug discovery.

References

- N-Methyl-2-pyrrolidone. Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Methyl-2-pyrrolidone]

- How to synthesis N-Methyl-2-pyrrolidone. ChemicalBook. [URL: https://www.chemicalbook.com/article/how-to-synthesis-n-methyl-2-pyrrolidone.htm]

- Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [URL: https://www.researchgate.

- Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (1999). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of medicinal chemistry, 42(7), 1027-1040. [URL: https://pubmed.ncbi.nlm.nih.gov/10197955/]

- Sansano, J. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249419. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10503023/]

-

Bondarenko, S., et al. 2-Substituted[5][12]-cycloannelated pyrrolidines and piperidines in the focus of medicinal chemistry. Enamine. [URL: https://enamine.net/images/live/downloads/Posters/2-Substituted_1,2-cycloannelated_pyrrolidines.pdf]

- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. [URL: https://www.researchgate.net/publication/236009139_Synthesis_of_Novel_Pyrrolidin-2-ones_g-Aminobutyric_Acid_Cyclic_Analogues]

- Agharkar, S., & Lindenbaum, S. (1980). Solubility improvement of drugs using N-methyl pyrrolidone. Journal of pharmaceutical sciences, 69(8), 971-972. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2783933/]

- Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [URL: https://www.researchgate.net/publication/375762888_Recent_Advances_in_the_Synthesis_of_Pyrrolidines]

- Shishkov, S. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8235. [URL: https://www.mdpi.com/1420-3049/27/23/8235]

- Lammens, T. M., et al. (2011). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 13(6), 1637-1643. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/gc/c0gc00949k]

- USE OF REPLACEMENT SOLVENTS FOR N-METHYLPYRROLIDONE (NMP). Google Patents. [URL: https://patents.google.

- A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [URL: https://ir.uitm.edu.my/id/eprint/63990/]

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/2103]

- Hammond, M. E., et al. (2018). Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). The Journal of Physical Chemistry B, 122(36), 8649-8658. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.8b05933]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/25/22/5448]

- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8499]

- Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP). Google Patents. [URL: https://patents.google.

- N-METHYL-2-PYRROLIDINONE. Occupational Safety and Health Administration. [URL: https://www.osha.

- Lin, T. Y. (1982). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons. [URL: https://digitalcommons.unl.

- N-Methyl-2-Pyrrolidone. Lyondell Chemical Company. [URL: https://www.lyondellbasell.com/en/products-technology/products/n-methyl-2-pyrrolidone/]

- Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Cheméo. [URL: https://www.chemeo.com/cid/43-789-9/N-Methyl-2-pyrrolidone]

- Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Review-of-Pharmaceutical-Applications-of-Jouyban-Fakhree/9f8b4d8e7d2c3e1a0b5f8c6e8e2d1c7f9c3d4e5a]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-METHYL-2-PYRROLIDINONE | Occupational Safety and Health Administration [osha.gov]

- 8. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]

- 9. 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. ir.uitm.edu.my [ir.uitm.edu.my]

- 11. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Synthesis and Characterization of 4-Amino-1-methylpyrrolidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 4-Amino-1-methylpyrrolidin-2-one hydrochloride, a functionalized pyrrolidinone scaffold with potential applications in medicinal chemistry and drug discovery. The described synthetic route is a multi-step process commencing from a protected amino acid derivative, involving cyclization, N-methylation, deprotection, and final salt formation. This guide emphasizes the rationale behind key experimental choices, ensuring scientific integrity and reproducibility. Detailed protocols for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also provided.

Introduction

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrrolidinone derivatives have shown a wide range of therapeutic applications, including nootropic and neuroprotective effects.[3] The introduction of functional groups, such as an amino group at the C4 position and a methyl group on the lactam nitrogen, can significantly modulate the physicochemical properties and biological activity of the parent scaffold, making 4-Amino-1-methylpyrrolidin-2-one a valuable building block for the synthesis of novel chemical entities.[1][4]

This application note details a robust and logical synthetic pathway to obtain 4-Amino-1-methylpyrrolidin-2-one hydrochloride with a focus on practical laboratory execution and in-depth characterization.

Synthetic Strategy Overview

The synthesis of 4-Amino-1-methylpyrrolidin-2-one hydrochloride is proposed via a four-step sequence starting from N-Boc-4-amino-γ-butyric acid. This strategy ensures selective functionalization and minimizes the formation of side products.

Caption: Proposed synthetic workflow for 4-Amino-1-methylpyrrolidin-2-one hydrochloride.

Experimental Protocols

Materials and Instrumentation

| Material/Instrument | Specifications |

| N-Boc-4-amino-γ-butyric acid | Reagent grade, ≥98% |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent grade, ≥99% |

| N-Hydroxysuccinimide (NHS) | Reagent grade, ≥98% |

| Sodium hydride (NaH) | 60% dispersion in mineral oil |

| Methyl iodide (CH₃I) | Reagent grade, ≥99% |

| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% |

| Hydrochloric acid solution | 2 M in diethyl ether |

| Solvents (THF, DMF, DCM, Et₂O) | Anhydrous, reagent grade |

| NMR Spectrometer | 400 MHz or higher |

| FT-IR Spectrometer | Equipped with ATR |

| Magnetic stirrer with heating | Standard laboratory equipment |

| Rotary evaporator | Standard laboratory equipment |

Safety Precautions: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is highly reactive with water and flammable. Methyl iodide is toxic and a suspected carcinogen. Trifluoroacetic acid is highly corrosive.

Step 1: Synthesis of N-Boc-4-aminopyrrolidin-2-one

This step involves the intramolecular cyclization of N-Boc-4-amino-γ-butyric acid to form the corresponding lactam. The use of a carbodiimide coupling agent facilitates the amide bond formation.

Protocol:

-

To a solution of N-Boc-4-amino-γ-butyric acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add N-Hydroxysuccinimide (NHS) (1.1 eq).

-

Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-Boc-4-aminopyrrolidin-2-one.

Step 2: Synthesis of N-Boc-4-amino-1-methylpyrrolidin-2-one

The lactam nitrogen is deprotonated with a strong base, followed by quenching with an electrophilic methyl source to achieve N-methylation.

Protocol:

-

Dissolve N-Boc-4-aminopyrrolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (eluent: ethyl acetate/hexane gradient) to afford N-Boc-4-amino-1-methylpyrrolidin-2-one.

Step 3: Deprotection of the Boc Group

Acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

Protocol:

-

Dissolve N-Boc-4-amino-1-methylpyrrolidin-2-one (1.0 eq) in DCM (0.2 M).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the deprotection by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the free amine, 4-Amino-1-methylpyrrolidin-2-one. This product is often used in the next step without further purification.

Step 4: Formation of 4-Amino-1-methylpyrrolidin-2-one Hydrochloride

Conversion of the free amine to its more stable and handleable hydrochloride salt.

Protocol:

-

Dissolve the crude 4-Amino-1-methylpyrrolidin-2-one in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a 2 M solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.

-

A precipitate should form upon addition.

-

Continue stirring at 0 °C for 30 minutes.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield 4-Amino-1-methylpyrrolidin-2-one hydrochloride as a solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation and purity assessment.[5][6]

¹H NMR (400 MHz, D₂O):

-

δ 3.80-3.95 (m, 1H): CH at C4 position.

-

δ 3.45 (dd, J = 11.2, 7.6 Hz, 1H): One of the CH₂ protons at C5.

-

δ 3.10 (dd, J = 11.2, 4.8 Hz, 1H): The other CH₂ proton at C5.

-

δ 2.85 (s, 3H): N-CH₃ protons.

-

δ 2.70 (dd, J = 17.6, 8.0 Hz, 1H): One of the CH₂ protons at C3.

-

δ 2.45 (dd, J = 17.6, 4.0 Hz, 1H): The other CH₂ proton at C3.

¹³C NMR (100 MHz, D₂O):

-

δ 178.5: C=O (C2).

-

δ 52.0: CH₂ (C5).

-

δ 48.5: CH (C4).

-

δ 35.0: CH₂ (C3).

-

δ 29.5: N-CH₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[7]

Characteristic Peaks (ATR, cm⁻¹):

-

3400-2800 (broad): N-H stretch of the ammonium salt (R-NH₃⁺).

-

1680 (strong): C=O stretch of the lactam.

-

1400-1450: C-H bending of the methyl and methylene groups.

Applications in Drug Discovery

The 4-Amino-1-methylpyrrolidin-2-one hydrochloride scaffold is a versatile starting point for the synthesis of a diverse range of compounds for drug discovery. The primary amine serves as a handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Caption: Potential derivatization pathways for drug discovery.

The pyrrolidinone core is a known pharmacophore in several classes of drugs, and modifications at the 4-position can lead to compounds with potential activity as:

-

Enzyme inhibitors: The amino group can interact with active sites of enzymes.

-

Receptor ligands: The scaffold can be elaborated to target specific G-protein coupled receptors (GPCRs) or ion channels.

-

Antimicrobial agents: Functionalized pyrrolidinones have been explored for their antibacterial and antifungal properties.[1]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of 4-Amino-1-methylpyrrolidin-2-one hydrochloride. By following the outlined procedures, researchers can reliably produce this valuable chemical intermediate for further exploration in medicinal chemistry and drug development programs. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

-

Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(6), 1563. Available at: [Link]

- Gotor-Fernández, V., et al. (2013). Recent Advances in the Synthesis of Pyrrolidines. In Progress in Heterocyclic Chemistry (Vol. 25, pp. 1-36). Elsevier.

-

Benke, D., et al. (2003). Pyrrolidone derivatives. CNS Drug Reviews, 9(3), 271-286. Available at: [Link]

- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888.

- Metz, P. (Ed.). (2012).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

Anderson, R. J., et al. (2011). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 40(42), 11263-11274. Available at: [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal society of chemistry.

- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Application Note: 1H NMR Characterization of 4-Amino-1-methylpyrrolidin-2-one hydrochloride

Introduction

4-Amino-1-methylpyrrolidin-2-one hydrochloride is a heterocyclic organic compound of significant interest in pharmaceutical research and drug development due to its presence as a key structural motif in various biologically active molecules. As a derivative of the pyrrolidinone core, it serves as a versatile building block in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its application in synthesis and as a potential active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful and non-destructive analytical technique for the unambiguous characterization of such small molecules in solution.[1][2]

This application note provides a comprehensive guide to the 1H NMR characterization of 4-Amino-1-methylpyrrolidin-2-one hydrochloride. It details the necessary protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to provide researchers with a robust framework for obtaining high-quality, reproducible results.

Molecular Structure and Proton Environment

The chemical structure of 4-Amino-1-methylpyrrolidin-2-one hydrochloride consists of a five-membered lactam ring with a methyl group on the nitrogen atom and a protonated amino group at the 4-position. The presence of the hydrochloride salt influences the electronic environment of the molecule, particularly the protons adjacent to the amino group.

Figure 1. Chemical structure of 4-Amino-1-methylpyrrolidin-2-one hydrochloride.

The proton environments that are expected to be observed in the 1H NMR spectrum are:

-

N-CH₃: The methyl group attached to the nitrogen atom.

-

H-3a and H-3b: The diastereotopic methylene protons adjacent to the carbonyl group.

-

H-4: The methine proton at the stereocenter bearing the amino group.

-

H-5a and H-5b: The diastereotopic methylene protons adjacent to the nitrogen atom.

-

-NH₃⁺: The protons of the ammonium group.

Experimental Design and Rationale

The successful acquisition of a high-resolution 1H NMR spectrum is critically dependent on the careful preparation of the sample and the selection of appropriate experimental parameters.

Solvent Selection: The Key to Solubility and Spectral Clarity

The choice of a deuterated solvent is a critical first step in NMR sample preparation.[3] Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.[3] For a polar hydrochloride salt such as 4-Amino-1-methylpyrrolidin-2-one hydrochloride, suitable solvents include Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Deuterium Oxide (D₂O): D₂O is an excellent choice for highly polar and water-soluble compounds. A key feature of using D₂O is that the acidic protons of the ammonium group (-NH₃⁺) will exchange with the deuterium of the solvent, causing the -NH₃⁺ signal to disappear from the spectrum. This can be a useful tool for signal assignment.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO-d₆ is a versatile polar aprotic solvent that can dissolve a wide range of compounds, including many salts. In DMSO-d₆, the -NH₃⁺ protons are typically observed as a broad signal, and their presence can be confirmed by a D₂O exchange experiment.

The choice between D₂O and DMSO-d₆ will depend on the specific information required and the solubility of the sample. For routine characterization, D₂O is often preferred due to its simplicity and the clean baseline it provides in the absence of exchangeable proton signals.

Sample Preparation Protocol

A well-prepared NMR sample is free of particulate matter and has the appropriate concentration for the desired experiment.[4]

Materials:

-

4-Amino-1-methylpyrrolidin-2-one hydrochloride

-

Deuterated solvent (D₂O or DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Vortex mixer

-

Pipettes

Protocol:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-Amino-1-methylpyrrolidin-2-one hydrochloride into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Dissolution: Vortex the mixture until the sample is completely dissolved. If necessary, gentle warming can be applied to aid dissolution, but ensure the sample is cooled to room temperature before transferring to the NMR tube.

-

Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no air bubbles.

-

Quality Check: Visually inspect the sample to ensure it is clear and free of any suspended particles. Particulate matter can significantly degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity.

Diagram 1: Workflow for NMR Sample Preparation.

1H NMR Data Acquisition

The following parameters are a general guideline for acquiring a standard 1D 1H NMR spectrum on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for a small molecule. |

| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Number of Scans (NS) | 16-64 | Sufficient for good signal-to-noise ratio with the recommended sample concentration. |

| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |

| Acquisition Time (AQ) | ~4 seconds | Determines the digital resolution of the spectrum. |

| Spectral Width (SW) | ~16 ppm | Covers the typical chemical shift range for organic molecules. |

Spectral Interpretation and Data Analysis

The interpretation of the 1H NMR spectrum involves the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).

Expected Chemical Shifts and Multiplicities

The following table provides an approximate guide to the expected chemical shifts for the protons of 4-Amino-1-methylpyrrolidin-2-one hydrochloride. These values can vary depending on the solvent and sample concentration.

| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Coupling |

| N-CH₃ | 2.8 - 3.0 | s (singlet) | None |

| H-3a, H-3b | 2.5 - 2.9 | dd (doublet of doublets) | Geminal & Vicinal |

| H-4 | 4.0 - 4.4 | m (multiplet) | Vicinal |

| H-5a, H-5b | 3.2 - 3.6 | m (multiplet) | Geminal & Vicinal |

| -NH₃⁺ (in DMSO-d₆) | 8.0 - 9.0 | br s (broad singlet) | Exchangeable |

Rationale for Chemical Shifts:

-

N-CH₃: This singlet appears in a region typical for methyl groups attached to a nitrogen atom in a lactam.

-

H-3 Protons: These protons are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing them to appear at a lower field compared to simple alkanes. Their diastereotopic nature leads to distinct chemical shifts and geminal coupling. They will also exhibit vicinal coupling to the H-4 proton.

-

H-4 Proton: This methine proton is attached to a carbon bearing the electron-withdrawing ammonium group (-NH₃⁺), resulting in a significant downfield shift. It will be split by the adjacent H-3 and H-5 protons.

-

H-5 Protons: These protons are adjacent to the nitrogen atom of the lactam ring and will be deshielded. They will show geminal coupling to each other and vicinal coupling to the H-4 proton.

-

-NH₃⁺ Protons: In a non-exchanging solvent like DMSO-d₆, the ammonium protons typically appear as a broad singlet at a downfield chemical shift due to the positive charge and hydrogen bonding. In D₂O, this signal will be absent due to deuterium exchange.

Coupling Constants (J-values)

The coupling constants provide valuable information about the dihedral angles between adjacent protons and thus the conformation of the five-membered ring.[5] The pyrrolidinone ring is not planar and exists in a dynamic equilibrium of envelope or twist conformations.

-

Geminal Coupling (²J): The coupling between the diastereotopic protons on the same carbon (H-3a/H-3b and H-5a/H-5b) is typically in the range of 12-18 Hz.

-

Vicinal Coupling (³J): The coupling between protons on adjacent carbons (H-3/H-4 and H-4/H-5) will depend on the dihedral angle. Cis and trans couplings in five-membered rings can be complex, but generally range from 2-10 Hz.

Diagram 2: Relationship between proton environments and their expected signals in the 1H NMR spectrum.

Self-Validating Protocols: Ensuring Data Integrity

To ensure the trustworthiness of the obtained data, several self-validating steps should be incorporated into the experimental workflow.

-

D₂O Exchange: For samples dissolved in DMSO-d₆ or other aprotic deuterated solvents, the addition of a drop of D₂O to the NMR tube followed by re-acquisition of the spectrum should result in the disappearance of the -NH₃⁺ signal. This unequivocally confirms the assignment of the ammonium protons.

-

Solvent Residual Peak: The chemical shift of the residual non-deuterated solvent peak (e.g., H₂O/HDO in D₂O or residual DMSO-d₅ in DMSO-d₆) should be checked against established values to ensure proper referencing of the chemical shift axis.

-

Integration: The integral ratios of the signals should correspond to the number of protons in each environment (e.g., 3H for N-CH₃, 1H for H-4, etc.). This provides a quantitative check on the signal assignments and the purity of the sample.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the 1H NMR characterization of 4-Amino-1-methylpyrrolidin-2-one hydrochloride. By following the outlined procedures for sample preparation, data acquisition, and spectral interpretation, researchers can obtain high-quality, reliable data for structural confirmation and purity assessment. The principles and rationales discussed herein are broadly applicable to the NMR analysis of other small polar organic molecules and their salts, making this a valuable resource for professionals in pharmaceutical and chemical research.

References

-

Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry (Weinheim an der Bergstrasse, Germany), 17(23), 6338–6347. [Link]

-

PubChem. (n.d.). N-methylpyrrolidin-2-on hydrochloride. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

JoVE. (2025). NMR Spectroscopy of Amines. Journal of Visualized Experiments. Retrieved January 27, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H). Retrieved January 27, 2026, from [Link]

-

Nanalysis. (2017, November 30). To D2O or not to D2O? Retrieved January 27, 2026, from [Link]

-

Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry, 8(225). [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved January 27, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 4-Amino-1-ethylpyrrolidin-2-one hydrochloride. Retrieved January 27, 2026, from [Link]

-

MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved January 27, 2026, from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to.... Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved January 27, 2026, from [Link]

-

Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved January 27, 2026, from [Link]

-

PubMed. (1995). Application of 1H Nuclear Magnetic Resonance Spectroscopy to the Analysis of Beta-Lactam Antibiotics and Their Common Degradation Products. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4 in D2O as a function of added DCl. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl3) and (B) side.... Retrieved January 27, 2026, from [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of 4-Amino-1-methylpyrrolidin-2-one Hydrochloride

Abstract

This application note presents a detailed, reliable, and sensitive method for the detection and quantification of 4-Amino-1-methylpyrrolidin-2-one hydrochloride in solution using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 4-Amino-1-methylpyrrolidin-2-one is a polar, hydrophilic compound, and its accurate quantification is crucial in various stages of pharmaceutical research and development. The methodology herein leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, coupled with tandem mass spectrometry for highly selective and sensitive detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, detailed instrument parameters, and data analysis.

Introduction: The Analytical Challenge

4-Amino-1-methylpyrrolidin-2-one hydrochloride is a small polar molecule. The analysis of such compounds by traditional reversed-phase liquid chromatography is often challenging due to poor retention on non-polar stationary phases.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) provides an effective alternative, promoting the retention of polar analytes through partitioning between a water-enriched layer on the stationary phase and a mobile phase with a high organic content.[1][2][3] This method is particularly well-suited for the analysis of amino acids and other polar compounds without the need for derivatization.[1][3]

Mass spectrometric detection, specifically tandem mass spectrometry (MS/MS), offers unparalleled selectivity and sensitivity, making it the ideal choice for quantitative analysis in complex matrices.[4] This application note details a complete workflow, from sample preparation to data interpretation, for the robust analysis of 4-Amino-1-methylpyrrolidin-2-one hydrochloride.

Experimental Workflow Overview

The analytical workflow is designed for accuracy, precision, and high throughput. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection.

Figure 1: Overall experimental workflow for the LC-MS/MS analysis.

Materials and Reagents

-

4-Amino-1-methylpyrrolidin-2-one hydrochloride (Reference Standard)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

Sample and Standard Preparation

Accurate preparation of standards and samples is fundamental to achieving reliable quantitative results.

Standard Stock Solution Preparation

-

Accurately weigh approximately 10 mg of 4-Amino-1-methylpyrrolidin-2-one hydrochloride reference standard.

-

Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Store the stock solution at 2-8 °C.

Working Standard and Calibration Curve Preparation

-

Prepare a series of working standards by serially diluting the stock solution with a 50:50 (v/v) acetonitrile/water mixture.

-

The concentration range for the calibration curve should encompass the expected concentration of the analyte in the samples. A typical range might be 1 ng/mL to 1000 ng/mL.

Sample Preparation

For simple aqueous samples, a "dilute and shoot" approach is often sufficient.[5]

-

Dilute the sample containing 4-Amino-1-methylpyrrolidin-2-one hydrochloride with the initial mobile phase conditions (e.g., 95% acetonitrile with 0.1% formic acid) to ensure compatibility with the HILIC column.

-

Centrifuge the diluted sample to remove any particulates before transferring the supernatant to an autosampler vial.

Liquid Chromatography Method

The choice of a HILIC stationary phase is critical for retaining the polar analyte.

| Parameter | Recommended Condition |